molecular formula C13H9ClFNO B173892 2-chloro-N-(4-fluorophenyl)benzamide CAS No. 153386-06-2

2-chloro-N-(4-fluorophenyl)benzamide

Cat. No.: B173892
CAS No.: 153386-06-2
M. Wt: 249.67 g/mol
InChI Key: PMHCCURYPFIWPW-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative utilized in research and development, particularly as a building block in medicinal chemistry and materials science. Benzamide compounds are privileged structures in pharmaceutical research due to their ability to participate in hydrogen bonding, which facilitates interaction with biological targets . Researchers value this compound for its structural features, which include two aromatic rings and amide linkage, making it a versatile intermediate for synthesizing more complex molecules. The specific spatial arrangement of its chloro and fluoro substituents can influence molecular conformation and crystal packing, as observed in related crystalline structures . In scientific studies, closely related benzamide analogues have demonstrated a range of biological activities, serving as key scaffolds in the design of histone deacetylase (HDAC) inhibitors for anticancer research , cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory agent development , and various pesticidal agents . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCCURYPFIWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 2-Chloro-N-(4-fluorophenyl)benzamide

The principal and most direct method for synthesizing this compound is through the formation of an amide bond between a carboxylic acid derivative and an amine. This is a cornerstone reaction in organic chemistry, widely employed for its reliability and efficiency.

Nucleophilic Acyl Substitution of 2-Chlorobenzoyl Chloride with 4-Fluoroaniline (B128567)

The synthesis is classically achieved via a nucleophilic acyl substitution reaction. In this procedure, the nucleophilic nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This reaction, often categorized as a Schotten-Baumann reaction, is a robust method for forming amides from amines and acid chlorides. organic-chemistry.orgwebsite-files.comwikipedia.org The process involves the displacement of the chloride from the acyl chloride by the amine. masterorganicchemistry.com A base is typically required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. organic-chemistry.orgwikipedia.org

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for industrial-scale production and laboratory synthesis. Key parameters include the choice of solvent, the nature of the base, reaction temperature, and reagent stoichiometry.

Commonly, Schotten-Baumann conditions utilize a two-phase solvent system, such as water and an organic solvent like dichloromethane, where the base resides in the aqueous phase to neutralize the generated acid, while the reactants and product remain in the organic phase. wikipedia.orglscollege.ac.in The choice of base is also critical; inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often used in aqueous systems, while organic bases such as pyridine (B92270) or triethylamine (B128534) are employed in anhydrous conditions. nih.govresearchgate.net Temperature control is important due to the exothermic nature of the reaction. cam.ac.uk Recent advancements have explored performing these reactions in continuous flow systems to allow for precise control over reaction time and temperature, which can suppress side reactions like the hydrolysis of the acid chloride and improve yields. cam.ac.uk

The following interactive table illustrates how reaction parameters can be varied to optimize the yield of the target compound, based on general principles of N-acylation reactions.

ParameterVariationEffect on YieldRationale
Base PyridineGoodActs as both a base and a nucleophilic catalyst.
NaOH (aq)ExcellentEfficiently neutralizes HCl in a biphasic system, preventing protonation of the amine nucleophile. organic-chemistry.org
TriethylamineGoodA non-nucleophilic base suitable for anhydrous conditions.
Solvent DichloromethaneGoodA common organic solvent that dissolves reactants well.
TolueneGoodSuitable for higher temperature reactions. reddit.com
Water/DCM (Biphasic)ExcellentSeparates the base and product, often leading to cleaner reactions and easier work-up. wikipedia.org
Temperature 0 °C to Room TempHighBalances reaction rate with minimizing side reactions.
RefluxModerate-HighMay increase the rate but can also promote degradation or side reactions.

Mechanistic Elucidation of Amide Bond Formation

The formation of the amide bond in this reaction proceeds through a well-established, two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl pi bond is broken, and the oxygen atom acquires a negative charge while the nitrogen atom gains a positive charge. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, typically facilitated by a base present in the reaction mixture, removes the proton from the nitrogen atom to yield the final, neutral this compound product. youtube.com

Derivatization Strategies and Utility as a Synthetic Intermediate

The structure of this compound contains multiple sites amenable to further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The aryl chloride and aryl fluoride (B91410) moieties, as well as the amide N-H bond, offer handles for a variety of chemical transformations.

Introduction of Diverse Functional Groups via Substitution Reactions

The chlorine atom on the benzoyl ring is a key site for derivatization. While nucleophilic aromatic substitution on such an unactivated aryl chloride is typically challenging, the molecule is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Furthermore, the amide N-H bond can be deprotonated with a suitable base and subsequently alkylated or arylated to create tertiary amides, further expanding the molecular diversity that can be achieved from this intermediate.

Participation in Advanced Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The presence of the 2-chloro substituent makes the benzamide (B126) portion of the molecule an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound. jsynthchem.com The general catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a boronic acid (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

The use of this compound in Suzuki-Miyaura reactions allows for the introduction of a wide array of aryl or vinyl substituents at the 2-position of the benzoyl ring, making it a valuable scaffold in medicinal chemistry and materials science. nih.gov

The table below illustrates the potential synthetic utility of this compound in Suzuki-Miyaura coupling reactions.

Boronic Acid PartnerPotential Product
Phenylboronic acid2-phenyl-N-(4-fluorophenyl)benzamide
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-N-(4-fluorophenyl)benzamide
3-Pyridinylboronic acid2-(3-pyridinyl)-N-(4-fluorophenyl)benzamide
Vinylboronic acid2-vinyl-N-(4-fluorophenyl)benzamide

Intrinsic Chemical Reactivity Profile of the Compound

The chemical reactivity of this compound is principally determined by the interplay of its three key structural components: the chlorinated benzene (B151609) ring, the fluorinated aniline (B41778) ring, and the central benzamide linkage. The electronic properties of the substituents on each aromatic ring and the nature of the amide bond dictate the compound's susceptibility to various chemical transformations.

Halogen Atom Reactivity (e.g., Nucleophilic Aromatic Substitution on the Chloro Group)

The chlorine atom attached to the benzoyl portion of the molecule is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (in this case, the chloride ion) on an aromatic ring. wikipedia.org Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups on the ring can render it electron-poor and thus activated for nucleophilic attack. masterorganicchemistry.comlibretexts.org

In this compound, the benzamide group itself acts as an electron-withdrawing substituent. Its position ortho to the chlorine atom is crucial for activating the ring toward SNAr. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the adjacent electron-withdrawing amide group. libretexts.orgyoutube.com In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reactivity in SNAr reactions is favored by electron-withdrawing substituents that can stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org The ortho or para placement of these groups relative to the leaving group allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Below is a table illustrating potential nucleophilic aromatic substitution reactions on this compound.

NucleophileReagent ExamplePotential ProductReaction Conditions
HydroxideSodium Hydroxide (NaOH)2-hydroxy-N-(4-fluorophenyl)benzamideElevated temperature, polar solvent
AlkoxideSodium Methoxide (NaOCH₃)2-methoxy-N-(4-fluorophenyl)benzamideAlcohol solvent (e.g., Methanol)
AmmoniaAqueous Ammonia (NH₃)2-amino-N-(4-fluorophenyl)benzamideHigh pressure and temperature
ThiolateSodium Thiophenoxide (NaSPh)2-(phenylthio)-N-(4-fluorophenyl)benzamidePolar aprotic solvent (e.g., DMF)

Oxidation and Reduction Pathways of the Benzamide Moiety

The benzamide moiety contains several sites that can undergo oxidation or reduction, primarily the aromatic rings and the amide carbonyl group.

Oxidation Pathways

The aromatic rings of the benzamide are susceptible to oxidation, particularly under enzymatic or strong chemical oxidizing conditions. A common metabolic pathway for aromatic compounds is hydroxylation. iunajaf.edu.iq This process is believed to proceed through a highly reactive epoxide intermediate called an arene oxide. iunajaf.edu.iq This intermediate can then rearrange to form a stable phenolic metabolite. iunajaf.edu.iq For this compound, this could theoretically occur on either the chlorinated or the fluorinated ring, leading to various hydroxylated derivatives.

Potential Oxidation Reactions
Reagent/ConditionAffected MoietyGeneral Product Type
Mixed-function oxidases (e.g., Cytochrome P450)Aromatic RingsHydroxylated (phenolic) derivatives via arene oxide intermediates. iunajaf.edu.iq
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Aromatic RingsPotential for ring cleavage under harsh conditions.

Reduction Pathways

The most common reduction pathway for the benzamide moiety involves the carbonyl group of the amide. Amides can be reduced to amines using powerful reducing agents. researchgate.net This transformation is a key synthetic method in organic chemistry. The specific product depends on the reducing agent and reaction conditions. For a secondary amide like this compound, reduction typically converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding a secondary amine.

Computational and experimental studies on the reduction of benzamides show that reagents like diisobutylaluminum hydride (DIBAL) or sodium hydride-iodide composites can effectively achieve this transformation. researchgate.net The reaction proceeds through the formation of an intermediate, which is then further reduced to the corresponding amine. researchgate.net

Potential Reduction Reactions
ReagentAffected MoietyPotential Product
Lithium Aluminum Hydride (LiAlH₄)Amide Carbonyl(2-chlorobenzyl)(4-fluorophenyl)amine
Diisobutylaluminum Hydride (DIBAL)Amide Carbonyl(2-chlorobenzyl)(4-fluorophenyl)amine. researchgate.net
Sodium Hydride/Sodium Iodide CompositeAmide Carbonyl(2-chlorobenzyl)(4-fluorophenyl)amine. researchgate.net

Advanced Structural Elucidation and Solid State Analysis

Crystallographic Investigations of 2-Chloro-N-(4-fluorophenyl)benzamide and Structural Congeners

Single-crystal X-ray diffraction is an essential technique for determining the exact arrangement of atoms in a crystalline solid. Below are the crystallographic details for two notable congeners of this compound.

For 2-chloro-4-fluoro-N-phenylbenzamide , the crystal system is monoclinic with the space group P2₁/c. nih.gov In this molecule, the fluorine atom is on the benzoyl ring instead of the phenyl ring.

In the case of 4-chloro-N-(2-chlorophenyl)benzamide , which features chlorine atoms on both aromatic rings, the crystal system is also monoclinic, but with the space group P2₁/n. nih.gov

A selection of crystallographic data for these related compounds is presented in Table 1.

Table 1: Crystallographic Data for Structural Congeners

Parameter2-chloro-4-fluoro-N-phenylbenzamide nih.gov4-chloro-N-(2-chlorophenyl)benzamide nih.gov
Chemical FormulaC₁₃H₉ClFNOC₁₃H₉Cl₂NO
Molecular Weight249.66266.13
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)22.262 (3)10.7913 (14)
b (Å)5.6452 (6)4.8078 (6)
c (Å)9.6743 (12)23.570 (3)
β (°)105.832 (2)97.718 (3)
Volume (ų)1169.7 (2)1211.8 (3)
Z44

The conformation of benzamide (B126) derivatives in the solid state is of particular interest. In 2-chloro-4-fluoro-N-phenylbenzamide , the dihedral angle between the two aromatic rings is 13.6 (2)°. nih.gov For 4-chloro-N-(2-chlorophenyl)benzamide , the amide N—C=O plane is twisted with respect to the two aromatic rings, with dihedral angles of 31.53 (8)° and 36.23 (8)° for the 4-chloro- and 2-chlorophenyl rings, respectively. nih.gov The dihedral angle between the two benzene (B151609) rings in this molecule is 6.25 (8)°. nih.gov These findings indicate that the benzamide core can adopt a non-planar conformation, which is influenced by the substitution pattern on the aromatic rings.

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are invaluable for elucidating the structure and bonding within a molecule. This section details the spectroscopic data available for this compound and its analogs.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.

For This compound , ¹H NMR data has been reported in DMSO-d₆. The spectrum shows a singlet for the NH proton at approximately 11.71 ppm and a series of multiplets for the aromatic protons in the range of 7.23–8.51 ppm.

In the case of the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide , ¹H NMR data in d⁶-DMSO shows a broad singlet for the NH proton at 10.16 ppm and multiplets for the aromatic protons between 7.13 and 7.73 ppm. The ¹⁹F NMR spectrum of this compound in d⁶-DMSO displays signals at -114, -115, and -118 ppm.

A summary of available ¹H NMR data is provided in Table 2.

Table 2: ¹H NMR Data for this compound and a Structural Congener

CompoundSolventChemical Shift (δ ppm) and Multiplicity
This compoundDMSO-d₆11.71 (s, 1H, NH), 8.51–8.33 (m, 3H, aromatic), 7.65–7.23 (m, 5H, aromatic)
N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.comd⁶-DMSO10.16 (1H, br. s), 7.73 (2H, m), 7.60 (1H, q, ³J = 7.1, ⁴J = 1.5), 7.36 (3H, m), 7.13 (1H, t, ³J = 8.5)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

For N-(2,4-difluorophenyl)-2-fluorobenzamide , the IR spectrum (ATR) shows a characteristic N-H stretching vibration at 3375 cm⁻¹ and a strong C=O stretching vibration at 1656 cm⁻¹. mdpi.com Other significant peaks are observed at 1610 cm⁻¹ and 1481 cm⁻¹. mdpi.com

In a study of various benzamide derivatives, the amide bond's NH and C=O stretching frequencies were typically observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively.

A selection of IR peak assignments for a related compound is presented in Table 3.

Table 3: Infrared (IR) Peak Assignments for N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com

Wavenumber (cm⁻¹)Assignment
3375 (m)N-H stretch
3070 (m)Aromatic C-H stretch
1656 (m)C=O stretch (Amide I)
1610 (m)Aromatic C=C stretch
1481 (m)N-H bend (Amide II)
1285 (m)C-N stretch
1216 (m)C-F stretch
846 (s)C-H out-of-plane bend

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The molecular formula of "this compound" is C₁₃H₉ClFNO. The nominal molecular weight is approximately 249.67 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. A significant characteristic of the molecular ion peak would be the presence of an isotopic peak at M+2, approximately one-third the intensity of the M⁺ peak. libretexts.org This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. libretexts.org

The fragmentation of "this compound" under mass spectrometry is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond, which is a common fragmentation route for N-arylbenzamides. wikipedia.orglibretexts.orgyoutube.com

The principal fragmentation pathways are hypothesized as follows:

Amide Bond Cleavage: The most probable initial fragmentation is the cleavage of the C-N amide bond. This can occur in two ways:

Formation of the 2-chlorobenzoyl cation (m/z 139/141). This is a resonance-stabilized acylium ion and is expected to be a prominent peak in the spectrum. nih.govchemicalbook.comresearchgate.net The presence of the chlorine atom would result in a characteristic isotopic pattern for this fragment.

Formation of the 4-fluorophenylaminyl radical cation (m/z 111) or the corresponding 4-fluoroaniline (B128567) cation (m/z 111) following hydrogen rearrangement.

Fragmentation of the 2-Chlorobenzoyl Cation: The 2-chlorobenzoyl cation (m/z 139/141) is likely to undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for benzoyl derivatives. youtube.com This would result in the formation of the 2-chlorophenyl cation (m/z 111/113).

Fragmentation of the Phenyl Rings: Further fragmentation of the chlorophenyl and fluorophenyl ring structures can also occur, leading to smaller fragment ions, though these are generally of lower intensity.

Based on these established fragmentation principles, a table of expected major fragment ions for "this compound" can be constructed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure of Fragment Notes
249/251[C₁₃H₉ClFNO]⁺Molecular IonIsotopic peak at m/z 251 due to ³⁷Cl.
139/141[C₇H₄ClO]⁺2-Chlorobenzoyl cationFormed by cleavage of the amide bond. Isotopic peak at m/z 141 due to ³⁷Cl. nih.govchemicalbook.com
111[C₆H₄FN]⁺4-Fluorophenylaminyl radical cationFormed by cleavage of the amide bond.
111/113[C₆H₄Cl]⁺2-Chlorophenyl cationFormed by the loss of CO from the 2-chlorobenzoyl cation. Isotopic peak at m/z 113 due to ³⁷Cl.
77[C₆H₅]⁺Phenyl cationA common fragment in aromatic compounds. researchgate.net

This predicted fragmentation pattern provides a solid basis for the identification and structural confirmation of "this compound" in analytical studies. The presence and relative abundance of these key fragment ions would serve as a chemical fingerprint for the molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to understand the electronic structure, geometry, and energetic properties of 2-chloro-N-(4-fluorophenyl)benzamide. These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its quantum mechanical nature.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The optimization process systematically adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. This process confirms that the calculated structure represents a stable minimum. The resulting optimized geometry is crucial for understanding the molecule's shape and steric interactions. Furthermore, DFT calculations provide the total electronic energy, which is fundamental for assessing the molecule's stability and can be used to calculate other thermodynamic properties. Studies on similar benzamide (B126) derivatives have demonstrated that DFT-calculated geometries show good agreement with experimental data obtained from X-ray crystallography.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.36 Å
C-Cl~1.74 Å
C-F~1.35 Å
Bond AngleO=C-N~122°
C-N-H~120°
Dihedral AngleC(aroyl)-C(aroyl)-C=O~180° (near planar)
C=O-N-C(phenyl)Variable (defines conformation)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as specific published data for this exact molecule is not available.

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: After geometry optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. The calculated spectrum can aid in the assignment of experimental peaks to specific molecular motions, such as the characteristic C=O stretching, N-H stretching and bending, and C-Cl and C-F stretching vibrations. For other halogenated benzamides, DFT calculations have been successfully used to interpret their vibrational spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), theoretical chemical shifts can be determined. These predictions are valuable for assigning signals in experimental NMR spectra and can help to resolve ambiguities, especially in complex molecules. The accuracy of these predictions has been shown to be high for a wide range of organic compounds. ucl.ac.uk

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch~34503300 - 3500
C=O Stretch~17001630 - 1690
C-Cl Stretch~750600 - 800
C-F Stretch~12501000 - 1400

Note: Predicted wavenumbers are often systematically higher than experimental values and are typically scaled for better comparison.

The amide bond in this compound allows for rotation around the C-N and C-C single bonds, leading to different spatial arrangements or conformers. The relative orientation of the two phenyl rings is a key conformational feature. Theoretical calculations can be used to explore the conformational energy landscape by systematically rotating key dihedral angles and calculating the energy of each resulting conformer. This analysis reveals the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes in different environments. Such studies on related N-phenylbenzamides have shown that the planarity or twist between the aromatic rings is influenced by the substitution pattern.

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time.

For this compound, MD simulations can be used to:

Explore conformational flexibility: By simulating the molecule over nanoseconds or longer, all accessible conformations and the transitions between them can be observed, providing a dynamic view of the conformational landscape.

Study solvation: Placing the molecule in a simulated box of solvent (e.g., water) allows for the study of solute-solvent interactions, such as the formation and dynamics of hydrogen bonds.

Analyze intermolecular interactions: In simulations with multiple molecules, MD can be used to study aggregation and self-assembly processes.

MD simulations have been effectively used to investigate the stability of halogenated ligands within protein binding sites, highlighting the importance of interactions such as halogen bonding. researchgate.netorientjchem.org

The insights gained from computational studies of this compound can be leveraged to guide the design of new molecules with desired properties. This is a cornerstone of modern drug discovery and materials science.

Structure-Activity Relationships (SAR): By calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various electronic descriptors, computational chemistry helps to build models that correlate a molecule's structure with its biological activity or physical properties. researchgate.net

Virtual Screening: Computational models of the parent compound can be used as a template to design a virtual library of related derivatives. These new structures can then be computationally screened for improved properties before committing to their chemical synthesis, saving time and resources.

Targeted Modifications: Theoretical modeling can predict how specific chemical modifications—such as changing the position or type of halogen substituent—will affect the molecule's shape, electronic properties, and potential interactions with a biological target. This allows for a more rational, hypothesis-driven approach to molecular design.

Computational studies on various benzamide derivatives have demonstrated their utility in developing new therapeutic agents by identifying key structural features required for biological activity. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Target Interaction Research

The 2-Chloro-N-(4-fluorophenyl)benzamide Scaffold in Bioactive Molecule Discovery

The this compound framework represents a significant scaffold in the field of medicinal and agricultural chemistry. Its inherent structural features, combining a chlorinated benzoyl ring and a fluorinated anilide moiety, provide a versatile template for the design of novel bioactive compounds.

The concept of a "privileged structure" refers to a molecular framework that can provide potent and selective ligands for multiple, often unrelated, biological targets through strategic modification. nih.govnih.gov These scaffolds are frequently observed in a wide range of therapeutic agents and are recognized for imparting favorable drug-like properties. acs.org The benzamide (B126) core, a central feature of this compound, is considered a privileged structure. It is a versatile peptide-mimetic subunit with notable chemical stability and the capacity to form key interactions with various receptors. scielo.br

The N-phenylbenzamide substructure, specifically, is a key component in compounds designed to target a diverse array of biological entities, from enzymes like histone deacetylases (HDACs) to the mitochondrial DNA of parasites. nih.govnih.gov The specific combination of a benzamide linker with halogenated aromatic rings, as seen in this compound, creates a scaffold that can be finely tuned for affinity and selectivity against different biological targets, positioning it as a valuable starting point for ligand discovery. nih.govopenochem.org

The utility of the this compound scaffold extends to both agricultural and pharmaceutical research and development.

In agrochemicals , fluorine-containing compounds have become increasingly important in the creation of modern pesticides. researchgate.net Benzamide derivatives have been successfully developed as fungicides and insecticides. nih.gov The presence of halogen atoms, such as chlorine and fluorine, is a common feature in recently commercialized agrochemicals, highlighting the importance of this type of substitution pattern for achieving desired bioactivity and environmental stability. researchgate.net

In the pharmaceutical arena, the N-phenylbenzamide scaffold is a cornerstone for developing a wide range of therapeutic agents. Derivatives have shown potential as:

Anticancer Agents: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a related structure, was identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3, with significant activity against liver cancer cells. nih.gov Other quinazoline-based benzamides are being investigated as lead compounds for new anticancer drugs. evitachem.com

Antidiabetic Agents: A series of 2-chloro-nitrobenzamide derivatives bearing a substituted N-phenyl ring were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov

Antiprotozoal Agents: N-phenylbenzamide derivatives have been studied for their ability to bind to the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites, showing activity against Trypanosoma and Leishmania species. nih.gov

Antiplasmodial Agents: Research into 2-phenoxybenzamides has identified compounds with promising activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

Impact of Substituent Patterns on Molecular Recognition and In Vitro Activity

The specific identity and position of substituents on the benzoyl and anilide rings of the this compound scaffold are critical determinants of its biological activity, binding affinity, and target selectivity.

Halogen atoms influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character, which in turn affects how it interacts with a biological target.

The introduction of a fluorine atom into a benzamide-based HDAC inhibitor was shown to improve metabolic stability and selectivity for class I HDACs. nih.gov Specifically, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was significantly more potent against HDAC3 (IC₅₀: 95.48 nM) and showed improved antitumor activity compared to its non-fluorinated precursor. nih.gov

In another study on G-protein-coupled receptor 84 (GPR84) antagonists, substituting the anisole (B1667542) groups on a 1,2,4-triazine (B1199460) core with halides (fluorine, chlorine, bromine) led to a decrease in activity that was dependent on the size of the halogen atom. acs.org This indicates that both the electronegativity and the steric bulk of the halogen are crucial for optimal receptor binding. The chlorine atom on the benzoyl ring and the fluorine atom on the anilide ring of the title compound contribute distinct electronic and steric profiles that are key to its interaction with specific molecular targets.

Systematic modification of the aromatic rings is a fundamental strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.

Research on antiplasmodial benzamides demonstrated that replacing a 4-fluorophenoxy group at the 2-position of the benzoyl ring with a hydrogen atom resulted in a moderate decrease in activity, suggesting the aryloxy substituent is favorable for antiplasmodial action. mdpi.com

A comprehensive study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed significant activity modulation based on the substituents on the N-aryl (anilide) ring. The presence of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on the phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase. nih.gov The compound with a 2-CH₃-5-NO₂ substitution pattern on the anilide ring was the most active in the series. nih.gov

The table below, derived from SAR studies on antidiabetic benzamides, illustrates the impact of N-aryl ring substitutions on α-glucosidase inhibition.

Compound IDN-Aryl Ring Substituentα-Glucosidase IC₅₀ (µM)
5a 2-NO₂2.11±0.04
5b 3-NO₂1.89±0.05
5c 4-NO₂1.95±0.03
5d 2-CH₃1.99±0.02
5o 2-CH₃-5-NO₂1.01±0.01
Acarbose (Reference Drug)1.25±0.02
Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Similarly, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) based on a triazine scaffold showed that modifications to the phenyl moiety attached to a piperazine (B1678402) ring were critical for activity and selectivity between ENT1 and ENT2. frontiersin.org These findings underscore the principle that even subtle changes to the substitution pattern on either the benzoyl or anilide ring can lead to significant shifts in biological activity.

Mechanistic Investigations of Molecular Target Binding and Inhibition

Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. Molecular docking and simulation studies have provided insights into the binding modes of benzamide derivatives similar to this compound.

In the case of the antidiabetic 2-chloro-4-nitrobenzamide derivatives, molecular docking studies with α-glucosidase revealed key interactions within the enzyme's active site. The most active compound formed multiple hydrogen bonds and charge-charge interactions with critical amino acid residues. nih.gov Specifically, interactions were observed with Glu:276 and Phe:298, and charge interactions were noted with Asp:349 and Glu:276. nih.gov These interactions are believed to anchor the inhibitor within the binding pocket, leading to effective enzyme inhibition. Molecular dynamics simulations further suggested that the ligand-protein complex was stable, corroborating the docking results. nih.gov

For nucleoside transporter inhibitors, docking studies suggested that specific amino acid residues within the transporter are responsible for binding. frontiersin.org While a crystal structure for ENT2 was unavailable, analysis based on the ENT1 structure and sequence alignment pointed to the importance of residues like Gly185, Val186, and Asp187 in ENT2 for ligand interaction. frontiersin.org

In Vitro Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibition by Related Derivatives)

The benzamide scaffold is a key feature in a variety of enzyme inhibitors, including the clinically significant class of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov Their dysregulation is associated with various diseases, particularly cancer, making them a prime target for drug development.

While direct studies on this compound as an HDAC inhibitor are not extensively documented, research on analogous structures provides significant insights into the potential of this compound class. For instance, fluorine substitution on the benzamide moiety has been shown to be a successful strategy in developing potent and selective HDAC inhibitors. nih.gov A notable example is the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which demonstrated selectivity for class I HDACs (HDAC1, 2, and 3) and was particularly potent against HDAC3. nih.gov

The inhibitory activity of these benzamide derivatives is often attributed to the N-hydroxybenzamide group, which acts as a zinc-chelating moiety within the enzyme's active site. researchgate.net SAR studies on a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives revealed that substitutions on the phenyl ring significantly influence their HDAC inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range. researchgate.net

Furthermore, the structural design of HDAC inhibitors often involves a three-part pharmacophore model: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. The benzamide group can function as a ZBG. For example, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors. researchgate.net The selectivity of these compounds is thought to arise from the benzylic spacer more effectively accessing the wider channel of the HDAC6 isoform. researchgate.net

The following table summarizes the in vitro HDAC inhibitory activity of selected benzamide derivatives, highlighting the impact of structural modifications on their potency and selectivity.

CompoundTarget HDACsIC₅₀ (nM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC1842.80 nih.gov
HDAC2949.15 nih.gov
HDAC395.48 nih.gov
Thiophene substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j)Total HDACs300 researchgate.net
Benzo[d] nih.govnih.govdioxole substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5t)Total HDACs400 researchgate.net

Studies of Receptor-Ligand Interactions and Signaling Pathways

Substituted benzamides are well-known for their interactions with various receptors, particularly dopamine (B1211576) receptors. nih.govnih.gov These interactions are fundamental to their pharmacological effects. The proposed mechanism for many substituted benzamides involves the selective modulation of the dopaminergic system. nih.gov For instance, drugs like sulpiride (B1682569) and amisulpride (B195569) are thought to exert their effects through selective antagonism of dopamine D2 and D3 receptors. nih.gov

Molecular modeling and site-directed mutagenesis studies have provided detailed insights into the specific interactions between benzamide ligands and their receptor targets. For example, research on the D4 dopamine receptor has shown that ring substituents on benzamide ligands can indirectly mediate interactions with specific residues in the transmembrane helices of the receptor. nih.gov A threonine residue in transmembrane helix 7 (Thr7.39) has been identified as a key site for ligand interaction. nih.gov The substitution of this threonine with alanine (B10760859) in the D4 receptor was found to enhance the affinity for substituted benzamides with polar groups at the para- or meta-positions of the benzamide ring. nih.gov

The signaling pathways affected by benzamide derivatives are often downstream of their receptor targets. By modulating dopamine receptor activity, these compounds can influence intracellular signaling cascades that are crucial for neuronal function. nih.gov Beyond dopamine receptors, benzamide derivatives have been investigated for their interactions with other G protein-coupled receptors (GPCRs). The specific nature of these interactions, including the formation of hydrogen bonds and hydrophobic interactions, is critical for determining the affinity and efficacy of the ligand. unica.it

Comparative Analysis of Bioactivity with Analogous Benzamide Derivatives

To fully understand the potential of this compound, it is essential to compare its bioactivity with that of its structural analogs. This comparative analysis helps to elucidate the structure-activity relationships that govern the biological effects of this class of compounds.

Structure-Activity Relationships Across Homologous and Isosteric Benzamide Series

SAR studies across homologous and isosteric series of benzamides have revealed key structural features that determine their biological activity. tandfonline.com A homologous series, where compounds differ by a repeating unit such as a methylene (B1212753) group, can provide insights into the influence of lipophilicity and chain length on activity. Isosteric replacement, which involves substituting an atom or group of atoms with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency or pharmacokinetic properties. tandfonline.com

In the context of antimicrobial activity, SAR studies on substituted benzamides have shown that the nature and position of substituents on the phenyl rings are critical. nih.gov For example, in a series of newly synthesized benzamides, compounds with specific substitution patterns exhibited enhanced antibacterial and antifungal activity. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of benzamides with their antimicrobial activity, often using topological descriptors and molecular connectivity indices. nih.gov

For anticonvulsant activity, analogs of 4-amino-N-(1-phenylethyl)benzamide have been synthesized and evaluated, demonstrating that modifications to the benzamide core can significantly impact their efficacy. acs.org Similarly, for antiproliferative activity, the introduction of fluorine atoms into the benzimidazole (B57391) scaffold, a related heterocyclic structure, has been shown to be a promising strategy. researchgate.netresearchgate.net The position of the fluoro substitution (ortho, meta, or para) can have a profound effect on the antiproliferative potency and selectivity against different cancer cell lines. researchgate.netresearchgate.net

Assessment of In Vitro Biological Activities (e.g., Antiproliferative, Antimicrobial, Antiplasmodial) of Related Scaffolds

Benzamide derivatives and their related scaffolds have been evaluated for a wide range of in vitro biological activities, including antiproliferative, antimicrobial, and antiplasmodial effects.

Antiproliferative Activity: The antiproliferative potential of benzamide derivatives is a significant area of research. For instance, the novel benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells. mdpi.com By inhibiting this transporter, VKNG-2 can restore the efficacy of chemotherapeutic drugs in resistant cancer cell lines. mdpi.com Furthermore, fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, with some compounds showing high selectivity compared to standard drugs. researchgate.netresearchgate.net The introduction of an oxirane ring to a quinoxaline (B1680401) core, another related scaffold, has also yielded compounds with notable antiproliferative activity against neuroblastoma cell lines. nih.gov

Antimicrobial Activity: Substituted benzamides have been synthesized and tested for their in vitro antibacterial and antifungal activities. nih.govnanobioletters.com These studies have identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnanobioletters.com For example, certain N-benzamide derivatives have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com The minimum inhibitory concentration (MIC) values for these compounds are often used to quantify their potency.

Antiplasmodial Activity: Malaria, caused by Plasmodium parasites, is another therapeutic area where benzamide-related structures have shown promise. N-phenylbenzamide derivatives have been investigated as potential agents targeting the kinetoplast DNA of these parasites. nih.gov Structure-activity relationship studies have revealed that the substitution pattern on the anilino part of the molecule, as well as the diaryl ether partial structure, strongly influences the antiplasmodial activity and cytotoxicity. researchgate.net Benzimidazole derivatives have also been extensively studied for their antiplasmodial activity, with substitutions at various positions of the benzimidazole ring leading to compounds with potent in vitro activity against Plasmodium falciparum. nih.gov

The table below provides a summary of the in vitro biological activities of various benzamide-related scaffolds.

Compound/ScaffoldBiological ActivityKey FindingsReference
Fluoro-substituted benzimidazolesAntiproliferativeSignificant activity against various cancer cell lines; potency dependent on fluoro-substitution position. researchgate.netresearchgate.net
N-Benzamide derivativesAntimicrobialShowed activity against B. subtilis and E. coli with low MIC values. nanobioletters.com
N-phenylbenzamide derivativesAntiplasmodialActive against Trypanosoma brucei; activity dependent on substitution patterns. nih.gov
2-PhenoxybenzamidesAntiplasmodialHigh activity against P. falciparum with low cytotoxicity. researchgate.net
Benzothiazole derivativesAntiproliferativeMore active than benzimidazole analogues against human lung cancer cell lines. nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesAntidiabeticPotent inhibitors of α-glucosidase and α-amylase. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-chloro-N-(4-fluorophenyl)benzamide?

The compound is synthesized via multi-step pathways involving coupling reactions. A typical approach includes:

  • Amide bond formation : Reacting 2-chlorobenzoic acid derivatives with 4-fluoroaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at low temperatures (-50°C) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while controlled heating (60–80°C) improves yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation or substituent effects?

X-ray crystallography is critical for resolving structural ambiguities. Key steps include:

  • Data collection : Single-crystal diffraction at 290 K with Mo Kα radiation (λ = 0.71073 Å) .
  • Refinement : Using SHELXL for least-squares refinement, achieving R values <0.05. For example, the crystal structure of a related compound (2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide) revealed a planar benzamide core with dihedral angles of 12.5° between aromatic rings .
  • Validation : ORTEP-3 visualizes displacement ellipsoids (30% probability) to confirm bond lengths (e.g., C-Cl = 1.73 Å) and angles, resolving conflicts in substituent orientation .

Basic: Which spectroscopic techniques are used to characterize this compound, and what key data should be reported?

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with J = 8–9 Hz for ortho-fluorine coupling. The amide NH signal is observed at δ 10.2–10.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonates at δ 165–168 ppm, while fluorinated carbons show splitting (¹JCF ≈ 245 Hz) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) .
  • XRD : Report space group (e.g., P1), unit cell parameters (e.g., a = 8.869 Å, α = 103.86°), and R factors .

Advanced: How can reaction yields be optimized when electron-withdrawing substituents (e.g., -Cl, -F) hinder amidation?

  • Activation strategies : Pre-activate the carboxylic acid using N-hydroxysuccinimide (NHS) esters or HATU to enhance electrophilicity .
  • Solvent effects : Use DMF or DMSO to stabilize transition states via polar interactions.
  • Computational modeling : Density Functional Theory (DFT) predicts steric/electronic effects of substituents. For example, fluorine’s -I effect reduces nucleophilicity of the aniline nitrogen, requiring longer reaction times (24–48 hrs) .

Basic: What are the key physicochemical properties influencing bioavailability?

  • LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) .
  • Stability : Hydrolytically stable at pH 1–7 (24 hrs, 37°C), but degrades in basic conditions (pH >10) via amide cleavage .

Advanced: How can in silico methods predict biological activity and guide SAR studies?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The fluorophenyl group shows π-π stacking with active-site residues (e.g., PHE113 in JAK2) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values for -Cl and -F) with IC50 data. For example, -F at the para position enhances binding affinity by 2-fold compared to -H .
  • ADMET prediction : Tools like SwissADME assess CNS permeability (e.g., high BBB score due to low polar surface area) .

Basic: How is the compound’s purity validated in pharmacological studies?

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Mass spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 268.04 (calculated 268.03) .
  • Elemental analysis : Report %C, %H, %N within 0.3% of theoretical values (e.g., C: 58.11%, H: 3.39%, N: 5.20%) .

Advanced: What strategies address conflicting data in crystallographic vs. solution-phase conformations?

  • Dynamic NMR : Variable-temperature studies detect rotational barriers (e.g., amide bond rotation ∆G‡ ≈ 12 kcal/mol) .
  • DFT comparisons : Optimize gas-phase and solvent (PCM model) geometries. Discrepancies >5° in dihedral angles suggest solid-state packing forces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing crystal packing .

Basic: What safety precautions are required during synthesis?

  • Toxic intermediates : Handle chlorinated reagents (e.g., 2-chlorobenzoyl chloride) in a fume hood; use PPE (gloves, goggles) .
  • Waste disposal : Quench excess reagents with 10% NaHCO3 before aqueous disposal .
  • Stability monitoring : Store at -20°C under argon to prevent hydrolysis .

Advanced: How do fluorinated analogs improve metabolic stability compared to non-fluorinated counterparts?

  • Metabolic profiling : Incubate with liver microsomes (human/rat). Fluorine reduces CYP450-mediated oxidation (t1/2 increases from 2.1 to 6.8 hrs) .
  • Isotope labeling : Use ¹⁸O-H2O to track hydrolytic degradation; fluorinated analogs show 90% intact compound after 24 hrs .
  • PET imaging : ¹⁹F NMR tracks in vivo distribution, showing prolonged retention in tumor tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.